molecular formula C14H26N2O4 B11844391 tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate

Cat. No.: B11844391
M. Wt: 286.37 g/mol
InChI Key: QTIQZBWHBVEUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2,6-diazaspiro[35]nonane-6-carboxylate acetate is a chemical compound with the molecular formula C12H22N2O2 It is a spiro compound, which means it contains a bicyclic structure with a single atom shared between the two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with acetic acid or acetic anhydride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of a solvent such as dichloromethane or toluene, and the reaction temperature is often maintained at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Uniqueness

tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate acetate is unique due to its specific spiro structure and the presence of both tert-butyl and acetate functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

acetic acid;tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C12H22N2O2.C2H4O2/c1-11(2,3)16-10(15)14-6-4-5-12(9-14)7-13-8-12;1-2(3)4/h13H,4-9H2,1-3H3;1H3,(H,3,4)

InChI Key

QTIQZBWHBVEUGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCCC2(C1)CNC2

Origin of Product

United States

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